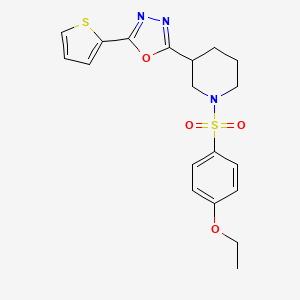

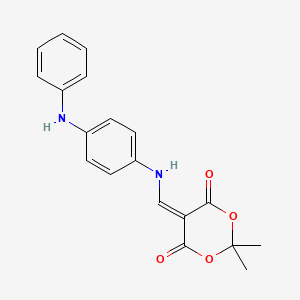

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been a subject of interest due to their potential as pharmacologically active agents. In one study, the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines was carried out with the aim of investigating their anti-cancer activities. The starting compound, 4-(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)pyridine, was obtained through the reaction of isonicotinic acid hydrazide with triethyl orthoacetate/orthobenzoate. Subsequent reactions involved the use of mesitylene sulfonyl hydroxylamine (MSH) and various sulfonyl chlorides to produce the desired tetrahydropyridine derivatives. These compounds were then evaluated for their cytotoxicity against MCF-7 breast cancer cell lines, showing moderate activity .

Molecular Structure Analysis

In another study, the crystal structures of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were determined using single crystal X-ray diffraction. The piperazine ring in these structures adopts a chair conformation, and the compounds exhibit intermolecular hydrogen bonds contributing to the crystal packing. Density functional theory (DFT) calculations were also performed to identify reactive sites for electrophilic and nucleophilic attacks. The molecular Hirshfeld surface analysis provided insights into the nature of intermolecular contacts, with H…H interactions being the major contributor .

Chemical Reactions Analysis

The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives was explored as potential drug candidates for Alzheimer’s disease. The process involved converting 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a key intermediate, which was then reacted with various electrophiles under basic conditions. The resulting compounds were subjected to spectral analysis for structural elucidation and screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease .

Physical and Chemical Properties Analysis

A series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for their antioxidant activity using various radical scavenging methods. The study found that these compounds exhibited antioxidant activity, with one compound in particular being identified as the best radical scavenger. This suggests that the 2,5-disubstituted-1,3,4-oxadiazole moiety contributes to antioxidant activity through different mechanisms of action against various free radicals .

Applications De Recherche Scientifique

Anticancer Activity

Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has demonstrated promising anticancer properties. Compounds synthesized in these studies exhibited significant anticancer activities, suggesting their potential as therapeutic agents. The specific derivatives showed low IC50 values, indicating strong anticancer agents relative to standard drugs such as doxorubicin (Rehman et al., 2018).

Antimicrobial Activity

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown to exhibit moderate to significant antibacterial activity. These findings highlight the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Enzyme Inhibition for Alzheimer's Disease

Compounds with 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide structures have been synthesized to evaluate as new drug candidates for Alzheimer’s disease. These compounds were assessed for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology, showing potential for therapeutic application (Rehman et al., 2018).

Antibacterial Activity Against Rice Bacterial Leaf Blight

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown effective antibacterial activities against rice bacterial leaf blight, a significant agricultural concern. Notably, certain derivatives outperformed commercial agents, offering a new approach to controlling this disease and highlighting the agricultural applications of these compounds (Shi et al., 2015).

Propriétés

IUPAC Name |

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-2-25-15-7-9-16(10-8-15)28(23,24)22-11-3-5-14(13-22)18-20-21-19(26-18)17-6-4-12-27-17/h4,6-10,12,14H,2-3,5,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMNHLMAFPMNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)

![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)

![2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2505722.png)

![1-[2-[2-[Benzyl(methyl)amino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2505729.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)